[1]Benzothieno[2,3-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1benzothieno[2,3-c]pyridine typically involves multi-step processes. One common method is the Pictet-Spengler reaction , which involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines with aldehydes . Another widely used method is the Bischler-Napieralski reaction , which involves the cyclization of N-acyl derivatives of 2-(benzo[b]thien-3-yl)ethylamines .
Industrial Production Methods: Industrial production of 1benzothieno[2,3-c]pyridine often employs domino reactions . These reactions involve several sequential steps carried out without isolating intermediate products, leading to higher yields and efficiency . For instance, the cyclization of 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones in polyphosphoric acid is a notable one-pot method for synthesizing substituted 1benzothieno[2,3-c]pyridines .
Chemical Reactions Analysis
Types of Reactions: 1Benzothieno[2,3-c]pyridine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can convert the pyridine ring to dihydropyridine or tetrahydropyridine derivatives .
- Substitution : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothieno[2,3-c]pyridine core .
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Sodium borohydride is frequently used for the reduction of benzothieno[2,3-c]pyridinium salts .
- Substitution : Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine, tetrahydropyridine derivatives, and various substituted benzothieno[2,3-c]pyridines .
Scientific Research Applications
1Benzothieno[2,3-c]pyridine has a wide range of applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds .
- Biology : The compound exhibits significant biological activities, including enzyme inhibition and receptor modulation .
- Medicine : 1Benzothieno[2,3-c]pyridine derivatives have shown promising anticancer, anti-inflammatory, and antimicrobial activities .
- Industry : The compound is used in the development of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound acts as a non-steroidal inhibitor of cytochrome P450 17A1 (CYP17), an enzyme involved in steroidogenesis .
- Receptor Modulation : It modulates various receptors, including androgen receptors, which play a role in prostate cancer .
- Apoptosis Induction : 1Benzothieno[2,3-c]pyridine induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds:
- Benzothieno[2,3-c]quinolinium : Similar in structure but contains a quinoline ring instead of a pyridine ring .
- Benzofuro[2,3-c]pyridine : Contains a furan ring instead of a thiophene ring .
- Beta-carbolines : Nitrogen analogs of benzothieno[2,3-c]pyridine with similar biological activities .
Uniqueness: 1Benzothieno[2,3-c]pyridine is unique due to its sulfur-containing thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
CAS No. |
244-90-6 |
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Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7H |
InChI Key |
XYABUWLMFQFJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=NC=C3 |
Origin of Product |
United States |
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